REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]([Cl:25])([Cl:24])[CH:7]1[O:12][CH:11]([C:13]([Cl:16])([Cl:15])[Cl:14])[C:10]2[CH:17]=[C:18]([C:21]([OH:23])=[O:22])[CH:19]=[CH:20][C:9]=2[O:8]1>S(=O)(=O)(O)O>[N+:1]([C:20]1[C:9]2[O:8][CH:7]([C:6]([Cl:5])([Cl:24])[Cl:25])[O:12][CH:11]([C:13]([Cl:16])([Cl:14])[Cl:15])[C:10]=2[CH:17]=[C:18]([C:21]([OH:23])=[O:22])[CH:19]=1)([O-:4])=[O:2]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC(C1OC2=C(C(O1)C(Cl)(Cl)Cl)C=C(C=C2)C(=O)O)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting suspension was stirred at room temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solid product was crystallised from a mixture of petroleum ether (b.p. 60°-80° C.) and ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=2C(OC(OC21)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |